4-((2-Chloro-6-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 578701-28-7) is a triazole-thione derivative with a molecular formula of C₁₅H₉ClF₂N₄S and a molecular weight of 350.77 g/mol . Its structure features a 2-chloro-6-fluorobenzylidene moiety attached to the triazole ring via an imine linkage, while the m-tolyl (meta-methylphenyl) group is substituted at the 3-position of the triazole core.
Properties
CAS No. |
478255-65-1 |
|---|---|
Molecular Formula |
C16H12ClFN4S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClFN4S/c1-10-4-2-5-11(8-10)15-20-21-16(23)22(15)19-9-12-13(17)6-3-7-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
XXPUHZCGJTUYQV-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Biological Activity
The compound 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a triazole ring that is essential for its biological activity.
Triazole derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival or proliferation.
- Interference with Nucleic Acid Synthesis : Some compounds disrupt the synthesis of DNA or RNA in target organisms.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. A study highlighted the antifungal activity of various triazole Schiff bases against fungal strains. The compound demonstrated effective inhibition against Candida species, suggesting its potential as an antifungal agent .
Anticancer Activity
Triazoles have been investigated for their anticancer properties. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their structural components. Key findings include:
- Substituent Effects : The presence of halogen groups (e.g., chlorine and fluorine) enhances biological activity by improving lipophilicity and receptor binding.
- Amino Group Positioning : The positioning of amino groups on the triazole ring affects the compound's ability to interact with target enzymes or receptors .
Study 1: Antifungal Efficacy
In a comparative study, various triazole derivatives were synthesized and tested for antifungal activity. The compound exhibited potent antifungal effects against Candida albicans with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antifungal agents .
Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituents on the benzylidene and triazole rings critically influence the physicochemical and structural properties of these derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Data Comparison
Key Observations :
- Electronic Effects : Halogen substitutions (Cl, F) on the benzylidene ring modulate electron-withdrawing properties, affecting reactivity and intermolecular interactions. For instance, the 2-Cl,6-F substitution in the target compound may induce steric hindrance and dipole interactions distinct from 4-Cl or 4-F analogs .
- Molecular Weight : Bulkier substituents (e.g., biphenyl in 6h) increase molecular weight significantly (472.18 vs. 350.77 for the target compound) .
- Thermal Stability : Compound 6k exhibits a melting point of 179°C, suggesting higher crystallinity compared to the target compound, for which data are unavailable .
Structural and Crystallographic Comparisons
Hydrogen Bonding and Crystal Packing
- Crystal packing involves N-H···S interactions, forming 2(8) ring structures .
- Compound from : Features a hexameric assembly via N-H···O , N-H···S , and O-H···S hydrogen bonds, contrasting with the dimeric interactions observed in simpler derivatives .
- Synthesis Methods : The target compound’s analogs are often synthesized via microwave-assisted condensation of aromatic aldehydes with triazole-thione precursors, enhancing reaction efficiency compared to conventional methods .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?
Methodological Answer: The synthesis typically involves a two-step process:
Formation of the triazole-thione core : React 3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with hydrazine hydrate under reflux in ethanol to generate the 4-amino intermediate.
Condensation with 2-chloro-6-fluorobenzaldehyde : Perform a Schiff base formation by reacting the amino-triazole with the aldehyde in acidic (e.g., glacial acetic acid) or basic (e.g., NaOH/ethanol) conditions. Microwave-assisted synthesis (60–80°C, 30–60 min) can enhance yield and reduce side products .
Q. Optimization Tips :
Q. What purification and characterization strategies are recommended for this compound?
Methodological Answer: Purification :
Q. Characterization :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the imine (C=N, ~160 ppm) and thione (C=S, ~170 ppm) groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values.
- X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and visualize with ORTEP-3 .
Q. How can researchers validate the structural integrity of this compound using crystallography?
Methodological Answer:
Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K.
Structure Solution : Apply SHELXD (direct methods) or SHELXS for phase determination.
Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be analyzed using WinGX .
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell (Å) | a = 5.7883, b = 9.9001, c = 18.4972 |
| V (ų) | 993.90 |
| R Factor | <0.05 |
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?
Methodological Answer:
- Disordered Atoms : Apply PART instructions in SHELXL to model split positions. Use restraints (e.g., SIMU, DELU) to stabilize refinement .
- Twinning : Test for twinning using PLATON’s TwinRotMat. Refine with TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : Analyze motifs using graph-set notation (e.g., R₂²(8) patterns) to identify supramolecular interactions .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazole-thione derivatives?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen (Cl, F) or aryl group modifications. Compare bioactivity (e.g., anti-tumor, antimicrobial) via in vitro assays .
Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., enzymes like dihydrofolate reductase).
Data Contradiction Analysis : Cross-reference IC₅₀ values with electronic properties (HOMO-LUMO gaps via DFT) to resolve outliers .
Q. Example SAR Findings :
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 2-Cl-6-F-Benzyl | 12.4 | EGFR Kinase |
| 4-F-Phenyl | 28.9 | Topoisomerase II |
Q. How can computational modeling enhance understanding of this compound’s interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., via Gaussian 09) to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) using GROMACS to assess stability.
- Hydrogen Bond Networks : Use Mercury CSD to visualize π-π stacking and C–H···S interactions critical for crystal packing .
Q. What experimental designs are recommended for evaluating biological activity in vivo?
Methodological Answer:
- Analgesic Testing : Use tail-flick and hot-plate assays (rodent models) with morphine as a positive control. Administer compounds at 10–50 mg/kg .
- Anti-Tumor Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare to cisplatin.
- Data Interpretation : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .
Q. How should researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and adjust for variables like cell line/purity.
Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to confirm EC₅₀ consistency.
Mechanistic Studies : Perform competitive binding assays or enzyme inhibition kinetics to clarify modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
